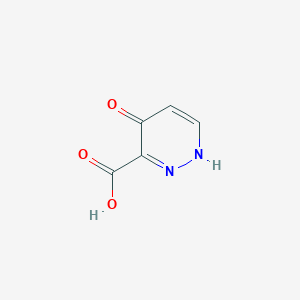
1-methyl-1,2,3,4-tetrahydroquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1,2,3,4-tetrahydroquinolin-8-amine typically involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde undergo cyclization in the presence of an acid catalyst . The reaction conditions often include heating the mixture to around 100°C in the presence of hydrochloric acid to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the reaction conditions are optimized for large-scale production. Companies like ChemScene and BLDpharm offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinolin-8-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-1,2,3,4-tetrahydroquinolin-8-amine involves several pathways:
Neuroprotection: It acts as a neuroprotectant by inhibiting monoamine oxidase (MAO) and scavenging free radicals.
Dopamine Metabolism: It affects dopamine metabolism, which is crucial for its neuroprotective and anti-addictive properties.
Glutamatergic System: The compound antagonizes the glutamatergic system, contributing to its neuroprotective effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar structure but lacks the methyl group at the nitrogen atom.
8-Methyl-1,2,3,4-tetrahydroquinoline: Similar structure with a methyl group at the 8th position instead of the amine group.
Uniqueness: 1-Methyl-1,2,3,4-tetrahydroquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
298181-98-3 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




